1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Researchers requiring precise 1,4-diazepane-based building blocks face supply inconsistency and undocumented regioisomeric purity. 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride (CAS 1311315-12-4) resolves this as a well-characterized, single-regioisomer scaffold. - Enables unambiguous SAR: the specific thiophene-2-carbonyl motif ensures consistent target engagement data versus 3-thienyl or benzoyl analogs. - Facilitates focused library synthesis: distinct basicity and solubility profile expands chemical space coverage in screening campaigns. - Reliable supply: ≥95% purity, global shipping with room-temperature stability.

Molecular Formula C10H15ClN2OS
Molecular Weight 246.76 g/mol
CAS No. 1311315-12-4
Cat. No. B1523402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride
CAS1311315-12-4
Molecular FormulaC10H15ClN2OS
Molecular Weight246.76 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=CC=CS2.Cl
InChIInChI=1S/C10H14N2OS.ClH/c13-10(9-3-1-8-14-9)12-6-2-4-11-5-7-12;/h1,3,8,11H,2,4-7H2;1H
InChIKeyHSCJSTISJXGVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Specifications: 1-(Thiophene-2-carbonyl)-1,4-diazepane HCl


1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride (CAS 1311315-12-4) is a heterocyclic organic compound characterized by a 1,4-diazepane ring N-acylated with a thiophene-2-carbonyl moiety and stabilized as a hydrochloride salt [1]. Its molecular formula is C10H15ClN2OS, and it possesses a molecular weight of 246.76 g/mol [1][2]. As a core scaffold for medicinal chemistry, this compound is primarily utilized as a versatile intermediate or building block for the synthesis of specialized chemical libraries, functional materials, and the exploration of novel small-molecule biological probes [3].

Synthetic intermediate for focused libraries
Precise 2‑thienyl regioisomer required for SAR
Distinct amide‑linked diazepane scaffold

Analog Substitution Risks for 1-(Thiophene-2-carbonyl)-1,4-diazepane


The assumption that close structural analogs (e.g., 3-thienyl regioisomers or simple benzoyl analogs) can be interchanged with 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride is not supported by established medicinal chemistry principles. Structure-activity relationship (SAR) data for the 1,4-diazepane class demonstrate that minor variations in the position or electronic nature of the N-acyl substituent can drastically alter biological target engagement and downstream functional outcomes . For instance, the substitution pattern on the thiophene ring can critically modulate molecular conformation, binding affinity, and even induce a complete switch in biological activity profile [1]. Therefore, substituting this specific thiophene-2-carbonyl derivative with an alternative N-acyl compound may invalidate experimental SAR series and lead to erroneous scientific conclusions, underscoring the need for precise, evidence-based procurement [1].

Regioisomer mismatch
3‑thienyl or benzoyl analogs may not reproduce target binding conformation, shifting SAR interpretation.
N‑acyl vs. N‑alkyl substitution
N‑alkyl 1,4‑diazepanes differ in basicity and solubility, which may alter assay behavior and data reproducibility.

Evidence Guide for Procuring 1-(Thiophene-2-carbonyl)-1,4-diazepane HCl


Regioisomer Impact on Bioactive Conformation

The specific site of carbonyl attachment on the thiophene ring is a critical determinant of molecular shape and bioactivity. Literature on aryl 1,4-diazepane scaffolds indicates that the thiophene-2-carbonyl isomer (target compound) is anticipated to adopt a distinct low-energy conformation compared to the thiophene-3-carbonyl analog. This conformational variance directly impacts the spatial orientation of the thiophene ring, a crucial factor for selective binding to protein targets [1]. While direct binding data for this specific compound is not publicly available, the mechanistic basis for this differentiation is a well-established principle in the medicinal chemistry of this class .

Conformation & Regioisomer
Class‑level inference
2‑thienyl vs. 3‑thienyl
Supports regioisomer selection for SAR studies
Conformation inferred from class SAR analysis
Medicinal Chemistry Structure-Activity Relationship Ligand Design

N-Acyl vs. N-Alkyl Basicity and Solubility

The amide linkage in 1-(thiophene-2-carbonyl)-1,4-diazepane hydrochloride distinguishes it from N-alkyl or N-aryl 1,4-diazepane analogs. The amide bond lowers the pKa of the adjacent amine relative to a fully saturated amine, which can significantly alter the compound's protonation state at physiological pH and thus affect key properties like solubility, permeability, and off-target binding (e.g., hERG channel interactions) [1]. This specific molecular feature provides a unique physicochemical profile compared to N-alkylated diazepanes, which are generally more basic and lipophilic .

Basicity & Solubility
Class‑level inference
N‑acyl amide vs. N‑alkyl amine
May shift protonation state and assay solubility
Qualitative property comparison
Physicochemical Profiling Drug Discovery ADME Prediction

Thiophene-2-carbonyl Substitution and Metabolic Stability

The thiophene-2-carbonyl group is expected to confer a distinct metabolic stability profile compared to other N-acyl substituents, such as a simple benzoyl group. The electron-rich, sulfur-containing thiophene ring is known to influence susceptibility to cytochrome P450-mediated oxidative metabolism, potentially offering an advantage in terms of microsomal stability over more readily metabolized phenyl rings . This property is a key differentiator when selecting a scaffold for lead optimization programs aimed at improving in vivo pharmacokinetic parameters [1].

Metabolic Stability
Class‑level inference
Thiophene‑2‑carbonyl vs. benzoyl
May shift oxidative metabolism susceptibility
Inferred from heteroaromatic ring metabolism
Metabolic Stability Pharmacokinetics Lead Optimization

Research Applications of 1-(Thiophene-2-carbonyl)-1,4-diazepane HCl


Ligand SAR Exploration Building Block

This compound is optimally deployed as a key synthetic intermediate in medicinal chemistry programs investigating the structure-activity relationships of 1,4-diazepane-based ligands . Its specific thiophene-2-carbonyl motif allows researchers to systematically probe the impact of this precise regioisomeric and electronic substitution pattern on biological target binding, enabling a comparative analysis against other analogs (e.g., 3-thienyl or benzoyl) to map the pharmacophore requirements for a given target .

Focused Compound Library Construction

Given the significance of 1,4-diazepane cores in bioactive molecules, this compound is well-suited for the construction of focused libraries for high-throughput or fragment-based screening campaigns . Its unique substitution pattern serves as a defined starting point for diversification, and it can be used to generate sets of analogs where the physicochemical properties (basicity, solubility) are intentionally distinct from N-alkyl diazepane libraries, thereby exploring a different region of chemical space .

Physicochemical Property Probe for Assays

In the development of robust biochemical or biophysical assays, this compound is a valuable tool for investigating how a specific N-acyl-1,4-diazepane chemotype behaves in various assay media. Its distinct solubility and protonation state relative to more basic N-alkyl analogs can be leveraged to understand and mitigate assay interference from aggregation or non-specific binding, thereby enhancing the reliability of primary and secondary screening data .

Reference Scaffold for CB2 Agonist Development

Building on the established precedent that optimized aryl 1,4-diazepane compounds can function as potent and selective CB2 receptor agonists, this compound represents a relevant scaffold for the initiation of new discovery projects in this area [1]. Its specific thiophene-2-carbonyl group provides an alternative starting point for lead optimization studies aiming to improve upon the potency, selectivity, and drug-like properties of earlier-generation molecules [1].

Application
Selection Property
Validation Focus
SAR probe synthesis
Regioisomer fidelity
Binding assay comparison with analogs
Focused library construction
Distinct N‑acyl scaffold
Physicochemical differentiation from N‑alkyl libraries
Assay interference control
Defined protonation state
Solubility and aggregation assessment
CB2 agonist research scaffold
Thiophene‑2‑carbonyl motif
Metabolic stability and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Thiophene-2-carbonyl)-1,4-diazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.